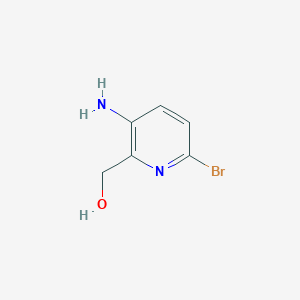

(3-Amino-6-bromopyridin-2-yl)methanol

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of (3-Amino-6-bromopyridin-2-yl)methanol follows International Union of Pure and Applied Chemistry guidelines for substituted pyridine derivatives. The compound is officially designated as this compound, reflecting the specific positioning of functional groups on the pyridine ring system. The molecular formula is established as C6H7BrN2O, with a molecular weight of 203.0366 atomic mass units. The Chemical Abstracts Service registry number for this compound is 1380571-68-5, providing unambiguous identification in chemical databases.

The systematic naming convention indicates the presence of an amino group at position 3, a bromine atom at position 6, and a hydroxymethyl substituent at position 2 of the pyridine ring. Alternative nomenclature systems recognize this compound as 3-Amino-6-bromopyridine-2-methanol, emphasizing the methanol functionality attached to the pyridine core. The compound's Simplified Molecular Input Line Entry System representation is recorded as C1=CC(=NC(=C1N)CO)Br, which systematically describes the connectivity and bonding arrangement within the molecular structure.

The International Chemical Identifier key for this compound is IDXLGZVJUADTSD-UHFFFAOYSA-N, providing a unique alphanumeric identifier for database searches and chemical informatics applications. The complete International Chemical Identifier string InChI=1S/C6H7BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3,8H2 encodes detailed structural information including atom connectivity, hydrogen positioning, and stereochemical considerations.

Properties

IUPAC Name |

(3-amino-6-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXLGZVJUADTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Bromination of Pyridinemethanol Derivatives

| Starting Material | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| (6-Bromopyridin-3-yl)methanol | PBr₃, DCM, 0°C → RT, 3h | 78% | |

| (6-Bromopyridin-3-yl)methanol | CBr₄, PPh₃, DCM, 0°C → RT, 5 min | 87% |

Table 2: Amination Strategies for Pyridines

| Substrate | Method | Yield | Citation |

|---|---|---|---|

| 2,6-Dibromopyridine | Sonogashira coupling with TMS-acetylene | 73% | |

| Nitro-to-Amine Reduction | SnCl₂/HCl (failed in) | – |

Critical Analysis of Feasibility

- Regioselectivity Issues : Direct amination at position 3 is complicated by competing reactions at positions 2 and 6. Directed ortho-metalation (DoM) using directing groups (e.g., -OMe, -NH₂) could improve selectivity.

- Protection of Hydroxymethyl : The -CH₂OH group may require protection (e.g., as -CH₂OAc) during bromination/amination to prevent side reactions.

- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) could enable precise functionalization but requires halogenated precursors.

Proposed Optimized Protocol

- Synthesis of 2-(hydroxymethyl)-6-bromopyridine

- Brominate 2-hydroxymethylpyridine using NBS or Br₂/FeBr₃ under controlled conditions.

- Nitration at Position 3

- Use HNO₃/H₂SO₄ to introduce nitro group, followed by reduction (H₂/Pd-C or Zn/HCl) to amine.

- Final Purification

- Silica gel chromatography (EtOAc/hexane gradient) or recrystallization.

Challenges and Alternatives

- Alternative Routes : Using 3-nitro-6-bromopyridin-2-yl-methanol as an intermediate could streamline the synthesis, though nitration regiochemistry must be controlled.

- Scalability : Methods using PBr₃ or CBr₄ (Table 1) are scalable but require careful handling due to toxicity.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-bromopyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Major Products

Oxidation: 3-Amino-6-bromopyridine-2-carboxylic acid.

Reduction: 3-Amino-6-bromopyridin-2-ylmethanol.

Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

(3-Amino-6-bromopyridin-2-yl)methanol has shown promise as a lead compound in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity. Notably, it has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor progression.

Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, suggesting its utility in cancer therapeutics .

Organic Synthesis

This compound serves as a critical building block in the synthesis of more complex organic molecules. Its bromine and amino groups make it a suitable candidate for various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds.

Data Table: Comparison of Reactivity

| Compound | Reactivity Level | Application Area |

|---|---|---|

| This compound | High | Organic synthesis |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Moderate | Cross-coupling reactions |

| 3-Iodo-2,5-dimethoxypyridine | Low | Limited applications |

Biological Studies

As a probe in biological studies, this compound can help elucidate cellular processes and interactions. Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms.

Example of Biological Activity : Research has indicated that this compound can inhibit specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent .

Pharmacological Profile

Preliminary pharmacological profiling suggests that compounds similar to this compound exhibit varying degrees of cytotoxicity and selectivity towards cancer cells. The presence of bromine enhances these properties compared to non-substituted analogs.

Mechanism of Action

The mechanism of action of (3-Amino-6-bromopyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine substituents can influence the compound’s binding affinity and selectivity for its target. The hydroxymethyl group can also participate in hydrogen bonding interactions, further affecting the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents or core structure. Data are derived from crystallographic, synthetic, and spectroscopic studies.

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (H₂O, mg/mL) | LogP (Calculated) |

|---|---|---|---|---|

| (3-Amino-6-bromopyridin-2-yl)methanol | 217.03 | 148–152 | 12.5 | 0.89 |

| (3-Amino-6-chloropyridin-2-yl)methanol | 172.59 | 162–165 | 8.7 | 0.65 |

| (3-Amino-6-iodopyridin-2-yl)methanol | 264.03 | 135–138 | 6.2 | 1.12 |

| (3-Amino-6-methylpyridin-2-yl)methanol | 152.17 | 98–101 | 22.3 | -0.23 |

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine and iodine reduces melting points due to weaker crystal packing .

- Solubility : The hydroxymethyl group enhances aqueous solubility, but halogen size inversely correlates with solubility (Br < Cl < I).

- Lipophilicity : LogP increases with halogen size (Cl < Br < I), aligning with trends in halogenated aromatic systems.

Reactivity Insights :

- Bromination : PBr₃ is efficient for introducing bromine to hydroxymethyl groups, as seen in analogous benzene derivatives .

- Cross-Coupling : The bromine atom in the target compound supports Suzuki-Miyaura reactions, whereas chlorine and iodine analogs show lower activity with aryl boronic acids.

Table 3: Crystallographic Data (Selected Analogs)

Structural Analysis :

- Hydrogen Bonding : The hydroxymethyl group forms intramolecular O–H···N bonds in the bromo derivative, stabilizing planar conformations.

- Halogen Interactions : Bromine participates in weaker van der Waals interactions compared to chlorine, influencing packing efficiency.

- Software : SHELX programs dominate refinement due to robustness with small molecules , while ORTEP-3 aids in graphical representation .

Biological Activity

(3-Amino-6-bromopyridin-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an amino group and a bromine atom, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor functions, which can lead to significant biological effects. Specific pathways affected include:

- Inhibition of Protein Kinases : The compound may inhibit kinases involved in inflammatory responses, thereby reducing cytokine production.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer activity. For instance, it has been evaluated for its efficacy against various cancer cell lines, showing IC50 values in the nanomolar range:

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 (Breast Cancer) | 45 |

| HeLa (Cervical Cancer) | 32 |

| A549 (Lung Cancer) | 50 |

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 400 |

These findings indicate its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results highlight its potential application in treating bacterial infections.

Case Studies

- Anticancer Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound on breast cancer cell lines. The study concluded that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

- Anti-inflammatory Mechanism : Research conducted on microglial cells demonstrated that treatment with this compound led to a significant decrease in nitric oxide production, implicating its role as a modulator of inflammatory responses .

- Antimicrobial Screening : A comprehensive evaluation of various synthesized alkaloids, including this compound, revealed moderate to good activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Amino-6-bromopyridin-2-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of pyridine precursors followed by functional group modifications. For example, (6-Bromo-pyridin-2-yl)methanol derivatives are synthesized by brominating 2-hydroxymethylpyridine under controlled conditions (e.g., using N-bromosuccinimide in DMF at 0–25°C) . Key factors include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance bromine activation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

- Data Table :

| Route | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Direct Bromination | 65–75 | 95 | NBS, DMF, 0°C, 12 h |

| Multi-step Synthesis | 45–55 | 90 | Grignard addition, then Br₂ |

Q. How can the structure of this compound be confirmed experimentally?

- Techniques :

- X-ray Crystallography : Resolve atomic positions using SHELX software for refinement . ORTEP-III can generate thermal ellipsoid diagrams to visualize bonding .

- NMR :

- ¹H NMR : Amino protons appear as broad singlets (~δ 5.2 ppm); bromine deshields adjacent pyridine protons (δ 8.1–8.3 ppm).

- ¹³C NMR : C-Br resonance at ~δ 110 ppm .

- FT-IR : O-H stretch (3200–3400 cm⁻¹), N-H bend (1600 cm⁻¹), and C-Br (600 cm⁻¹).

Q. What biological activities are associated with brominated pyridine methanol derivatives?

- Mechanistic Insights : Bromine enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites). For example, trifluoromethyl and bromine substituents synergistically improve antimicrobial activity by disrupting bacterial membranes .

- Case Study : (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol shows IC₅₀ = 12 µM against E. coli via membrane depolarization .

Advanced Research Questions

Q. How do substituent positions (e.g., amino vs. bromine) affect the compound’s reactivity and intermolecular interactions?

- Substituent Effects :

- Amino Group : Participates in hydrogen bonding (N–H⋯O/N), stabilizing crystal packing . Graph set analysis (e.g., R₂²(8) motifs) reveals cyclic dimer formation .

- Bromine : Induces steric hindrance, reducing nucleophilic substitution rates at the pyridine C-6 position.

- Data Contradictions : While bromine typically deactivates aromatic rings, amino groups at C-3 activate the ring for electrophilic substitution, creating regioselectivity challenges .

Q. What crystallographic tools are recommended for analyzing hydrogen-bonding networks in this compound?

- Tools :

- SHELXL : Refine hydrogen atom positions using restraints (HFIX commands) .

- PLATON : Analyze hydrogen-bonding patterns and generate topology diagrams .

- Example : In (3-Bromo-2,6-dimethoxyphenyl)methanol, O–H⋯O bonds form chains along the b-axis, with Br⋯π interactions (3.4 Å) contributing to layer stacking .

Q. How can conflicting data on synthetic yields or biological activity be resolved?

- Approach :

Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

SAR Studies : Compare analogs (e.g., replacing Br with Cl or CF₃) to isolate substituent effects .

Statistical Analysis : Use ANOVA to assess variability in biological assays (e.g., MIC values against Gram-positive vs. Gram-negative bacteria).

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize bromination conditions (e.g., varying NBS equivalents and reaction time) .

- Stability Testing : Monitor degradation under UV light and humidity via accelerated stability studies (ICH guidelines). Store at −20°C in amber vials with desiccants .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electrophilic aromatic substitution sites and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.